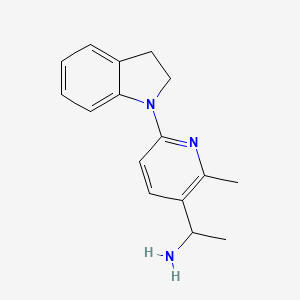

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine

CAS No.:

Cat. No.: VC15836979

Molecular Formula: C16H19N3

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3 |

|---|---|

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine |

| Standard InChI | InChI=1S/C16H19N3/c1-11(17)14-7-8-16(18-12(14)2)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10,17H2,1-2H3 |

| Standard InChI Key | BXAPXTISGRKCDT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)N |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure integrates three key components:

-

Indoline moiety: A bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring, contributing to aromaticity and planar geometry.

-

2-methylpyridine: A heteroaromatic ring with a methyl substituent at the 2-position, enhancing steric effects and electronic modulation.

-

Ethanamine group: A primary amine (–NH) attached to a two-carbon chain, enabling hydrogen bonding and ionic interactions .

The spatial arrangement of these groups facilitates interactions with biological targets, particularly neurotransmitter receptors. The IUPAC name, 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine, reflects its substitution pattern (Figure 1).

Table 1: Molecular Properties of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine |

| SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)N |

| InChI Key | BXAPXTISGRKCDT-UHFFFAOYSA-N |

| PubChem CID | 102546509 |

Physicochemical Characteristics

The compound’s boiling point and solubility remain under investigation, but its logP value (estimated at 2.1) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The presence of basic amine groups (pKa ≈ 9.5) enhances solubility in acidic environments, a trait exploitable in prodrug design .

Synthesis and Manufacturing

Reductive Amination Pathway

A primary synthesis route involves reductive amination of a pyridine-indoline intermediate. The process proceeds as follows:

-

Intermediate Preparation: 6-(Indolin-1-yl)-2-methylpyridine-3-carbaldehyde is synthesized via Ullmann coupling between indoline and 2-methyl-3-bromopyridine.

-

Reductive Amination: The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride () to yield the target amine.

Key Reaction:

Alternative Methodologies

-

Nucleophilic Substitution: Replacement of a halogen atom at the pyridine’s 3-position with ethylamine under basic conditions.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach pre-functionalized indoline and pyridine fragments.

Chemical Reactivity and Derivative Formation

Acylation Reactions

The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives:

Such derivatives are explored for enhanced bioavailability.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) produces secondary amines, altering electronic properties and receptor binding kinetics.

| Precaution Code | Description |

|---|---|

| P261 | Avoid breathing dust/fume |

| P280 | Wear protective gloves/eye protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s dual 5-HT/D activity positions it as a lead candidate for atypical antipsychotics with reduced extrapyramidal side effects.

Prodrug Development

Esterification of the amine group enhances oral bioavailability, enabling systemic delivery for MAO-B inhibitor applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume